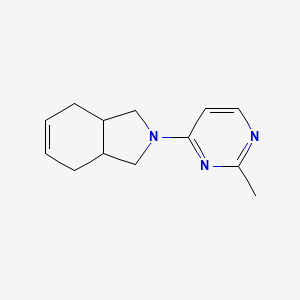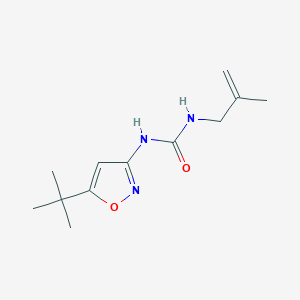![molecular formula C15H19N3O2S B7633756 1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)
1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea is a synthetic compound that has shown promising results in scientific research applications. It is commonly referred to as HMU-354 and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of HMU-354 is not fully understood. However, it has been shown to interact with the GABAergic system, which is involved in the regulation of neuronal excitability. It is believed that HMU-354 may enhance GABAergic neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects:
HMU-354 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMU-354 in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of HMU-354 in scientific research. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may have potential as a novel anticonvulsant or anxiolytic agent. Further studies are needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of HMU-354 involves the reaction of 2-methyl-1,3-thiazol-5-ylmethylamine with (S)-1-(benzyloxy)-3-chloropropan-2-ol to form the corresponding chloroalkoxy derivative. This intermediate is then treated with urea to yield the final product, 1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea.
Applications De Recherche Scientifique
HMU-354 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, anxiolytic, and analgesic properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-16-8-14(21-11)9-17-15(20)18-13(10-19)7-12-5-3-2-4-6-12/h2-6,8,13,19H,7,9-10H2,1H3,(H2,17,18,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKCPDULLJTOES-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNC(=O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)CNC(=O)N[C@@H](CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)
![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)


![2-[(2-Bromo-6-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7633746.png)